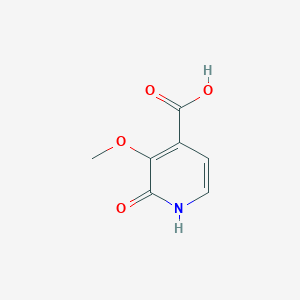![molecular formula C20H21ClN2O4 B2960841 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921541-67-5](/img/structure/B2960841.png)
2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analysis of Contaminants in Older Herbicide Formulations
- Context : Older formulations of herbicides, like 2,4-dichlorophenoxy acetic acid, were analyzed for contaminants such as chlorinated dibenzo-p-dioxins and dibenzofurans.
- Findings : Gas chromatography/mass spectrometry revealed similar levels of contaminants in older European samples, highlighting environmental and health concerns.
- Source : (Norström et al., 1979)
Impact on Immunocompetence
- Context : The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) on immunocompetence have been studied. TCDD is related to chlorophenoxy herbicides and exhibits potent biological activity.
- Findings : Exposure to TCDD causes significant changes in innate and acquired immunity, demonstrating the sensitivity of the immune system to such compounds.
- Source : (Holsapple et al., 1991)
Synthesis and Antitumor Activity of Derivatives
- Context : Studies have been conducted on the synthesis of benzothiazole derivatives, which share structural similarities with the chemical .
- Findings : Certain derivatives exhibited considerable anticancer activity against various cancer cell lines, suggesting potential therapeutic applications.
- Source : (Yurttaş et al., 2015)
Carcinogenesis Bioassay of Related Chemicals
- Context : Chlorinated dibenzodioxins, related to chlorophenol compounds, have been assessed for their carcinogenic potential.
- Findings : These compounds were found to be highly toxic, teratogenic, and potentially carcinogenic, necessitating further research into their impact on human health.
- Source : (King et al., 1973)
Novel Hybrids as Antibacterial and Anticancer Agents
- Context : Benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for their potential as antibacterial and anticancer agents.
- Findings : Some compounds showed significant activity against Gram-negative bacteria and cancer cell lines, indicating their potential in medical applications.
- Source : (Kuntala et al., 2015)
Inhibition of Squalene Synthase
- Context : The inhibition of squalene synthase by benzoxazepine derivatives has been studied.
- Findings : Certain isomers of these derivatives showed potent inhibitory activity, suggesting their potential use in cholesterol synthesis regulation.
- Source : (Miki et al., 2002)
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-20(2)12-27-17-9-6-14(10-16(17)23(3)19(20)25)22-18(24)11-26-15-7-4-13(21)5-8-15/h4-10H,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKIWZIMMIWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

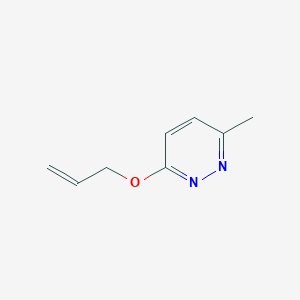
![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)
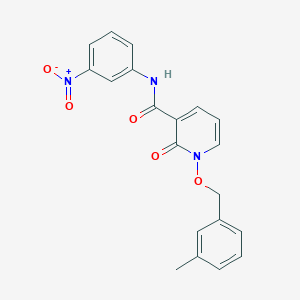
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)

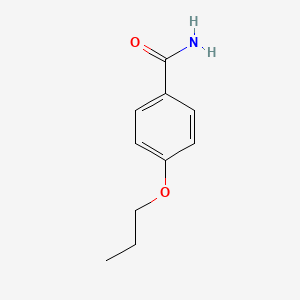
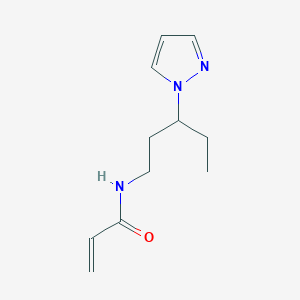

![[2-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2960769.png)
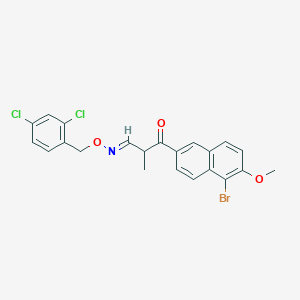

![6-chloro-N-[(4-fluorophenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2960777.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)
